tert-butyl N-(3,4-difluoro-2-formylphenyl)carbamate
Description
tert-butyl N-(3,4-difluoro-2-formylphenyl)carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group attached to an aromatic ring substituted with two fluorine atoms at the 3- and 4-positions and a formyl group at the 2-position. This compound serves as a critical intermediate in medicinal chemistry and organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The Boc group enhances stability during synthetic procedures, while the electron-withdrawing fluorine atoms and the reactive formyl group enable diverse functionalization pathways, such as nucleophilic additions or condensations .
Properties
Molecular Formula |
C12H13F2NO3 |
|---|---|
Molecular Weight |
257.23 g/mol |
IUPAC Name |
tert-butyl N-(3,4-difluoro-2-formylphenyl)carbamate |
InChI |
InChI=1S/C12H13F2NO3/c1-12(2,3)18-11(17)15-9-5-4-8(13)10(14)7(9)6-16/h4-6H,1-3H3,(H,15,17) |
InChI Key |
KJSHLMIOGHDRPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=C(C=C1)F)F)C=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation typically follows these steps:
Step 1: Synthesis of the appropriately substituted aniline or aromatic amine precursor
Starting from a 3,4-difluoroaniline derivative, the amino group is protected as a carbamate, usually with tert-butyl dicarbonate (di-tert-butyl dicarbonate).Step 2: Protection of the amine as tert-butyl carbamate
The amino group is converted to the tert-butyl carbamate using di-tert-butyl dicarbonate in the presence of a base such as triethylamine or sodium bicarbonate. This step stabilizes the amine and prevents side reactions during subsequent formylation.Step 3: Introduction of the formyl group at the ortho position
The formyl group can be introduced via selective aromatic formylation methods such as:- Reimer-Tiemann reaction (less common for fluorinated rings due to regioselectivity issues),
- Vilsmeier-Haack formylation using POCl3 and DMF,
- Oxidation of hydroxymethyl intermediates (e.g., oxidation of a hydroxymethyl group to an aldehyde).
Specific Methods Reported in Literature
Oxidation of hydroxymethyl carbamate derivatives
A common approach involves preparing the corresponding hydroxymethyl derivative of the tert-butyl carbamate, followed by oxidation to the aldehyde using mild oxidants such as manganese(IV) oxide or pyridinium chlorochromate (PCC). For example, oxidation of tert-butyl N-(3,4-difluoro-2-hydroxymethylphenyl)carbamate in dichloromethane at room temperature with manganese(IV) oxide for 16 hours yields the aldehyde with good yield (around 70-80%).Carbamate formation via Curtius rearrangement
Although more common for aliphatic substrates, aromatic carbamates can be synthesized by converting aromatic carboxylic acids to acyl azides, followed by Curtius rearrangement to isocyanates, which are trapped by tert-butanol to give tert-butyl carbamates. However, aromatic acyl azides require higher temperatures for rearrangement due to their stability.Direct carbamate synthesis from aromatic amines
Reaction of aromatic amines with di-tert-butyl dicarbonate in the presence of bases such as cesium carbonate and tetrabutylammonium iodide in solvents like N,N-dimethylformamide (DMF) has been reported to efficiently generate tert-butyl carbamates under mild conditions.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Oxidation with MnO2 | tert-Butyl N-(3,4-difluoro-2-hydroxymethylphenyl)carbamate | MnO2, dichloromethane, 20 °C, 16 h | 80 | Mild conditions, good selectivity |
| Oxidation with PCC and sodium acetate | tert-Butyl N-(3,4-difluoro-2-hydroxymethylphenyl)carbamate | PCC, sodium acetate, dichloromethane, 25 °C, 1 h | 70 | Faster reaction, requires careful workup |
| Carbamate formation via Curtius rearrangement | 3,4-Difluoro-2-formylbenzoic acid (aromatic acid) | Sodium azide, di-tert-butyl dicarbonate, heat (75 °C) | Variable | Requires high temp, risk of side reactions |
| Direct Boc protection of amine | 3,4-Difluoro-2-aminobenzaldehyde | Di-tert-butyl dicarbonate, base, DMF, RT | High | Straightforward, commonly used |
Chemical Reactions Analysis
Tert-butyl N-(3,4-difluoro-2-formylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted carbamates.
Scientific Research Applications
Tert-butyl N-(3,4-difluoro-2-formylphenyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is utilized in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(3,4-difluoro-2-formylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved in these interactions are often studied using techniques like molecular docking and enzyme assays.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Carbamates
*Molecular weights are estimated unless explicitly provided in evidence.
- Electron-Withdrawing vs. Electron-Donating Groups : The 3,4-difluoro substitution in the target compound enhances electrophilicity at the formyl group compared to methoxy-substituted analogs (e.g., compound 1s in ), where electron-donating methoxy groups reduce reactivity .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Solubility inferred from synthesis solvents (e.g., acetonitrile in ).
- Melting Points : The target compound’s melting point is unreported, but analogs with rigid bicyclic frameworks (e.g., bicyclo[2.2.2]octane) or high molecular weight (e.g., Example 75 in ) exhibit higher melting points due to increased crystallinity.
- Solubility: The formyl group in the target compound likely improves solubility in polar aprotic solvents compared to non-polar cyclobutyl derivatives .
Biological Activity
Tert-butyl N-(3,4-difluoro-2-formylphenyl)carbamate is an organic compound with significant biological activity, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological mechanisms, interactions with molecular targets, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C12H14F2N2O3
- Molecular Weight : 257.2 g/mol
- Functional Groups : The compound features a tert-butyl group, a carbamate moiety, and a difluoro-substituted phenyl ring. The presence of difluoro groups enhances its reactivity and specificity, making it a valuable candidate in drug design.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This mechanism may involve various signal transduction pathways or metabolic processes.
Key Interactions:
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in various biochemical pathways, which may contribute to its therapeutic effects.
- Signal Transduction Modulation : It may influence signaling pathways related to cell growth, apoptosis, and inflammation.
In Vitro Studies
Research indicates that this compound exhibits significant biological activity in vitro. For example:
- Cytotoxicity Assays : Studies have demonstrated that the compound can induce cell death in cancer cell lines by targeting specific metabolic pathways.
- Enzyme Activity : The compound has been shown to inhibit enzymes such as acetylcholinesterase and β-secretase, which are implicated in neurodegenerative diseases like Alzheimer's .
In Vivo Studies
In vivo studies further elucidate the potential therapeutic applications:
- Neuroprotection : In animal models, the compound demonstrated protective effects against neurotoxic agents, suggesting its role in neuroprotection and cognitive enhancement .
- Anti-inflammatory Effects : The compound may also exert anti-inflammatory effects by modulating cytokine production and reducing oxidative stress.
Case Studies
- Alzheimer's Disease Model : A study investigated the effects of this compound on amyloid-beta aggregation. Results showed a significant reduction in amyloid fibril formation compared to control groups, indicating potential for Alzheimer's treatment .
- Cancer Cell Lines : Research involving various cancer cell lines indicated that the compound effectively inhibited cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
Data Summary
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-butyl N-(3,4-difluoro-2-formylphenyl)carbamate, and what purification methods yield optimal results?
- Methodological Answer: The compound is typically synthesized via carbamate formation using tert-butyl chloroformate and a substituted aniline precursor. For example, tert-butyl carbamates are often prepared by reacting amines with tert-butyloxycarbonyl (Boc) protecting agents under basic conditions (e.g., NaHCO₃ in THF/water) . Purification commonly involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures. Yield optimization requires controlling reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 amine:Boc reagent) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer:
- ¹H/¹³C NMR : Identifies substituent patterns (e.g., formyl proton at δ 9.8–10.2 ppm, aromatic fluorine coupling) .
- FT-IR : Confirms carbamate C=O stretch (~1700 cm⁻¹) and formyl C=O (~1680 cm⁻¹) .
- X-ray crystallography : Resolves steric effects of the tert-butyl group and fluorine substituents. Tools like SHELXL or SIR97 are used for refinement.
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 313.12 for C₁₃H₁₄F₂NO₃) .
Advanced Research Questions
Q. How can computational methods like DFT predict reactivity or optimize synthetic pathways for this compound?
- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction intermediates and transition states. For example:
- Electrophilic substitution : Fluorine substituents direct formylation via meta/para electronic effects .
- Steric hindrance : The tert-butyl group reduces nucleophilic attack at the carbamate carbonyl.
Software: Gaussian or ORCA, with solvent effects modeled using PCM .
Q. How to resolve discrepancies between NMR data and X-ray crystallography results during structural analysis?
- Methodological Answer: Contradictions may arise from dynamic effects (e.g., rotameric forms of the tert-butyl group in solution vs. solid state). Strategies include:
- Variable-temperature NMR : Assess conformational flexibility.
- Hirshfeld surface analysis (via CrystalExplorer): Quantifies intermolecular interactions in crystallographic data .
- Complementary techniques : Use IR and mass spectrometry to cross-validate functional groups .
Q. What in vitro assays are suitable for evaluating the compound’s enzyme inhibition potential?
- Methodological Answer:
- Kinetic assays : Measure IC₅₀ values against target enzymes (e.g., kinases, proteases) using fluorogenic substrates.
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) in real-time .
- Molecular docking (AutoDock Vina): Predicts binding modes to active sites, guided by the formyl group’s electrophilicity .
Contradiction Analysis
Q. Why do different studies report varying yields for the same synthetic route?
- Methodological Answer: Variability often stems from:
- Impurity in precursors : Use HPLC-grade reagents to minimize side reactions .
- Oxygen/moisture sensitivity : Conduct reactions under inert atmosphere (N₂/Ar) .
- Scale effects : Milligram-scale reactions may have lower yields due to handling losses vs. gram-scale .
Q. How to address conflicting biological activity data in different assay systems?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
